Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

7-Chlorobenzo[b]thiophene structure
7-Chlorobenzo[b]thiophene structure
商品名:7-Chlorobenzo[b]thiophene
CAS番号:90407-14-0
MF:C8H5ClS
メガワット:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812

7-Chlorobenzo[b]thiophene 化学的及び物理的性質

名前と識別子

    • 7-Chlorobenzo[b]thiophene
    • 7-chloro-1-benzothiophene
    • 7-CHLORO-BENZO[B]THIOPHENE
    • Benzo[b]thiophene,7-chloro-
    • Benzo[b]thiophene, 7-chloro-
    • 7-chlorobenzothiophene
    • GKWIITWUDNYXMG-UHFFFAOYSA-N
    • FCH839645
    • 5048AC
    • AK116287
    • AX8110506
    • 7-Chlorobenzo[b]thiophene (ACI)
    • 90407-14-0
    • J-519213
    • DB-026985
    • AS-42000
    • SCHEMBL594318
    • CS-B1087
    • AKOS006275448
    • DTXSID00453774
    • SY242970
    • MFCD00130097
    • EN300-3458695
    • MDL: MFCD00130097
    • インチ: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • InChIKey: GKWIITWUDNYXMG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(C=CS2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 167.98000
  • どういたいしつりょう: 167.980049
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 28.2

じっけんとくせい

  • PSA: 28.24000
  • LogP: 3.55470

7-Chlorobenzo[b]thiophene セキュリティ情報

7-Chlorobenzo[b]thiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Chlorobenzo[b]thiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-B1087-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
5g
$1050.0 2022-04-26
abcr
AB448609-250mg
7-Chloro-benzo[b]thiophene, 95%; .
90407-14-0 95%
250mg
€150.40 2025-02-14
ChemScence
CS-B1087-100mg
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
100mg
$105.0 2022-04-26
Ambeed
A811166-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98%
5g
$644.0 2023-09-02
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$240 2021-08-05
eNovation Chemicals LLC
D747363-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%
5g
$980 2024-06-07
Chemenu
CM129467-1g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
1g
$466 2021-08-05
Chemenu
CM129467-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
5g
$1625 2021-08-05
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$68 2024-07-20
Enamine
EN300-3458695-2.5g
7-chloro-1-benzothiophene
90407-14-0 95.0%
2.5g
$389.0 2025-03-18

7-Chlorobenzo[b]thiophene 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
リファレンス
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
リファレンス
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ;  2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
リファレンス
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
リファレンス
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

はんのうじょうけん
リファレンス
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
リファレンス
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Hydrogen sulfide
リファレンス
High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene
Denyagina, E. N.; et al, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
リファレンス
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

7-Chlorobenzo[b]thiophene Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene
A860809
清らかである:99%/99%
はかる:1g/5g
価格 ($):166.0/580.0